Antibacterial agent 12

Antibacterial activity Minimum inhibitory concentration Staphylococcus aureus

Researchers require potent, metabolically stable positive controls for resistant Gram-positive screening. This biaryloxazolidinone analog delivers validated performance. - **Activity**: MIC 0.125-0.25 μg/mL vs MRSA, VRE, linezolid-resistant Enterococci. - **Metabolic stability**: Stable in human liver microsomes; reduced MAO-A inhibition vs linezolid. - **Supply**: Immediate shipment for MIC panels or lead optimization studies.

Molecular Formula C22H24FN5O5S
Molecular Weight 489.5 g/mol
Cat. No. B12416496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 12
Molecular FormulaC22H24FN5O5S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C=NN4CCS(=O)(=O)CC4)F
InChIInChI=1S/C22H24FN5O5S/c1-15(29)24-13-19-14-28(22(30)33-19)18-4-5-20(21(23)10-18)16-2-3-17(25-11-16)12-26-27-6-8-34(31,32)9-7-27/h2-5,10-12,19H,6-9,13-14H2,1H3,(H,24,29)/b26-12+/t19-/m0/s1
InChIKeyUVAXIRWDQGJIDM-XDWZDTHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 12: A Biaryloxazolidinone Analog


Antibacterial agent 12 (CAS: 2382921-99-3) is a biaryloxazolidinone analogue that targets both antibiotic-susceptible and antibiotic-resistant Gram-positive bacteria [1]. First characterized as compound 14a-7 in a 2020 structure–activity optimization study, it was developed to address chemical and metabolic instability observed in earlier hydrazone-containing biaryloxazolidinones while preserving potent antibacterial activity [2]. Its molecular formula is C22H24FN5O5S (molecular weight: 489.52 g/mol), and it is supplied as a solid for research use only .

Workflow
Gram-positive antibacterial screening and oxazolidinone mechanism studies
Selection
Biaryloxazolidinone analog with reported metabolic stability improvement vs OB-104
Use Context
Resistant strain panel research (MRSA, VRE, linezolid-resistant E. faecalis)

Why Antibacterial Agent 12 Cannot Be Substituted


Oxazolidinone-class antibacterials share a conserved protein synthesis inhibition mechanism, yet their performance in research settings diverges sharply due to structural variations affecting metabolic stability, enzyme inhibition, and antibacterial potency. Linezolid, the class prototype, exhibits reversible monoamine oxidase (MAO) inhibition [1] and shows variable metabolic stability, while newer biaryloxazolidinones demonstrate order-of-magnitude differences in MIC values against identical strains [2]. Substituting a research-grade biaryloxazolidinone with a generic oxazolidinone without accounting for these quantifiable differences risks experimental confounds in mechanism-of-action studies, resistance profiling, and in vivo efficacy models. The differential evidence presented in Section 3 provides the specific quantitative justification for compound selection.

Linezolid
May not match reported potency profile against resistant strains; MIC endpoints can shift significantly.
Radezolid
Metabolic stability and MAO-A interaction profile may differ; direct HLM comparison not established.
OB-104
Rapid metabolic degradation (HLM t₁/₂ 72.85 min) may limit in vitro-in vivo correlation; stability advantage lost.

Antibacterial Agent 12 Differentiators


Potency Against S. aureus

Antibacterial agent 12 (compound 14a-7) demonstrates a minimum inhibitory concentration (MIC) of 0.125 μg/mL against S. aureus ATCC 29213 in broth microdilution assays, representing a 32-fold improvement in potency relative to linezolid (MIC = 4 μg/mL) under identical testing conditions [1]. The compound also maintains MIC values of 0.125–0.25 μg/mL against a broader panel of Gram-positive bacteria including MRSA, MSSA, LREF, and VRE clinical isolates [2].

S. aureus MIC
Head-to-head
0.125 µg/mL
Linezolid 2 µg/mL | Radezolid ≤0.125–0.5 mg/L
Supports potency ranking in tested S. aureus strains; broth microdilution method.
ATCC 29213 reference strain; 16-fold difference observed.
Antibacterial activity Minimum inhibitory concentration Staphylococcus aureus

Broad-Spectrum Activity Against Resistant Gram-Positive Strains

In direct comparative human MAO-A enzyme inhibition assays, antibacterial agent 12 (compound 14a-7) exhibits lower inhibitory activity against human MAO-A compared to linezolid [1]. This reduced MAO-A liability addresses a known safety concern associated with oxazolidinone-class antibacterials, where reversible MAO inhibition has been linked to serotonergic adverse effects in clinical settings [2].

Resistant strain MIC range
Class-level
0.125–0.25 µg/mL
MRSA, MSSA, LREF, VRE panel
Supports antimicrobial screening context; linezolid typical range 1–4 µg/mL for resistant isolates.
Exact comparator MICs per strain not detailed; class inference only.
Monoamine oxidase inhibition Safety pharmacology MAO-A

Metabolic Stability in Human Liver Microsomes

Antibacterial agent 12 (compound 14a-7) is stable in human liver microsome assays, a property explicitly engineered to overcome the chemical and metabolic instability observed in its predecessor compound OB-104 [1]. This stability contrasts with the moderate metabolism reported for structurally related biaryloxazolidinone-hydrazone analogues and supports more predictable pharmacokinetic behavior in subsequent in vitro ADME evaluations [2].

HLM stability
Head-to-head
Stable (no significant degradation)
vs OB-104: 72.85 min t₁/₂
Supports metabolic stability screening for oxazolidinone analogs.
Human liver microsome assay; key differentiator from OB-104 lead.
Metabolic stability Human liver microsomes ADME

Reduced MAO-A Inhibition

In MTT cytotoxicity assays performed on human HepG2 hepatic cells over 48 hours, antibacterial agent 12 (compound 14a-7) exhibited an IC50 value greater than 25 μM [1]. This non-cytotoxic profile against hepatic cells provides a quantifiable selectivity window when considered alongside its sub-micromolar antibacterial MIC values.

MAO-A inhibition
Class-level
Lower inhibitory activity than linezolid
Reported MAO-A interaction context; exact IC₅₀ not available.
Qualitative improvement direction; requires independent validation.
Cytotoxicity HepG2 Selectivity index

Antibacterial Agent 12 Application Scenarios


Potency Screening Against MDR Gram-Positive Bacteria

Antibacterial agent 12 serves as a high-potency biaryloxazolidinone reference standard in SAR campaigns, where its 0.125 μg/mL MIC against S. aureus (32-fold more potent than linezolid) provides a robust benchmark for evaluating novel oxazolidinone derivatives [1]. Its defined hydrazone-containing biaryl scaffold enables systematic modification studies aimed at optimizing antibacterial potency while retaining metabolic stability [2].

In Vitro Metabolism and Drug-Drug Interaction Studies

Antibacterial agent 12 is suitable as a reduced-MAO-A-inhibition comparator in studies evaluating the serotonergic safety profile of oxazolidinone candidates. Its lower MAO-A inhibitory activity relative to linezolid, combined with documented metabolic stability, positions it as a valuable tool compound for differentiating antibacterial efficacy from enzyme inhibition liabilities in parallel screening cascades [1].

SAR Optimization of Biaryloxazolidinones

Antibacterial agent 12 is applicable as a metabolically stable probe for in vitro ADME studies requiring oxazolidinone-class compounds with predictable microsomal behavior. Its documented stability in human liver microsomes [1] supports its use in intrinsic clearance assays, CYP inhibition panels, and comparative metabolism studies where structural analogs exhibit variable degradation profiles.

Gram-Positive Antibacterial Screening Panels Including Resistant Clinical Isolates

Antibacterial agent 12 demonstrates consistent activity (MIC 0.125–0.25 μg/mL) across a panel of antibiotic-susceptible and antibiotic-resistant Gram-positive bacteria including MRSA, MSSA, LREF, and VRE clinical isolates [1]. This broad-spectrum Gram-positive activity makes it a relevant positive control for resistance surveillance studies, novel antibacterial discovery screening, and investigation of cross-resistance mechanisms in oxazolidinone-class compounds.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
MIC endpoint review
Resistant strain panel endpoints (MRSA, VRE, LREF)
Metabolic stability research
HLM stability benchmark
In vitro metabolism endpoint review
Biaryloxazolidinone SAR studies
Metabolic stability and MAO-A interaction profiling
Lead optimization benchmark endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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